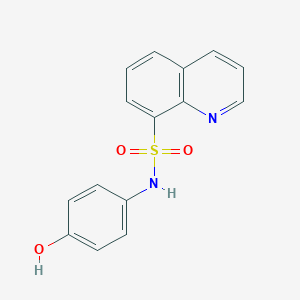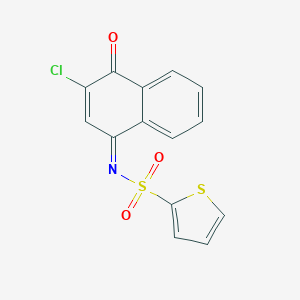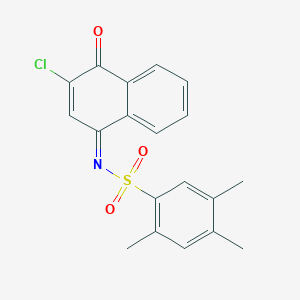![molecular formula C24H28N2O4S2 B281269 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being developed as a potential treatment for various B-cell malignancies. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Mécanisme D'action
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide selectively inhibits BTK, a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of B-cell malignancies. Inhibition of BTK by 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide leads to inhibition of downstream signaling pathways, induction of apoptosis, and inhibition of proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical models. In addition, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to inhibit BCR signaling and downstream signaling pathways in B-cells. 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has also been shown to have minimal effects on other signaling pathways, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK, and has been shown to have minimal effects on other signaling pathways. This makes it a useful tool for studying the role of BTK in BCR signaling and B-cell malignancies. However, the use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in lab experiments is limited by its availability and cost.
Orientations Futures
There are several potential future directions for the development and use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide. These include:
1. Combination therapy: 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may be used in combination with other targeted therapies or chemotherapy to enhance its efficacy in treating B-cell malignancies.
2. Biomarker identification: Identification of biomarkers that predict response to 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may help to identify patients who are most likely to benefit from treatment.
3. Development of resistance: Resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
4. Other indications: BTK is also involved in other signaling pathways, and BTK inhibitors such as 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may have potential applications in other diseases such as autoimmune disorders.
In conclusion, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK that has shown promising results in preclinical models of B-cell malignancies. Clinical trials are currently ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Further research is needed to understand the mechanisms of action and potential future applications of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is purified by column chromatography.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting the growth and proliferation of these malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in patients with B-cell malignancies.
Propriétés
Formule moléculaire |
C24H28N2O4S2 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-[4-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S2/c1-15-11-19(5)23(13-17(15)3)31(27,28)25-21-7-9-22(10-8-21)26-32(29,30)24-14-18(4)16(2)12-20(24)6/h7-14,25-26H,1-6H3 |
Clé InChI |
BNLMZYAWYZYVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



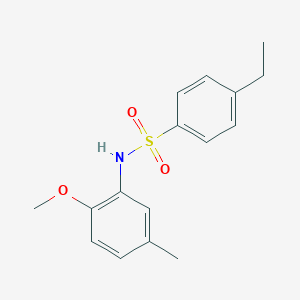
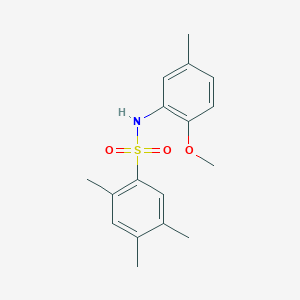
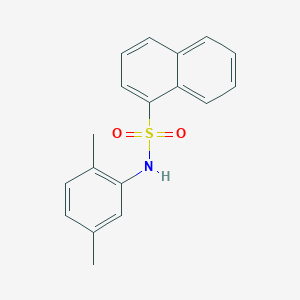
![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
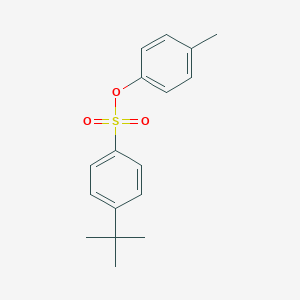
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
